Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone is a chemical compound characterized by the molecular formula and a molecular weight of approximately 464.79 g/mol. This compound serves as a versatile building block in various chemical syntheses and industrial applications. Its structure incorporates multiple functional groups, making it suitable for diverse chemical transformations and interactions.
The synthesis of Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity.
The molecular structure of Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone can be represented using various notations:
CC(=CCOc1cc(O[Si](C)(C)C(C)(C)C)cc(O[Si](C)(C)C(C)(C)C)c1C(=O)C)C
InChI=1S/C25H44O4Si2/c1-18(2)14-15-27-21-16-20(28-30(10,11)24(4,5)6)17-22(23(21)19(3)26)29-31(12,13)25(7,8)9/h14,16-17H,15H2,1-13H3
The compound features a complex arrangement that includes a phenolic ring substituted with both silyl ethers and an alkene group. This configuration contributes to its reactivity and potential applications in synthetic chemistry .
Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone can participate in various chemical reactions:
These reactions allow for further functionalization of the compound, enabling its use in synthesizing more complex molecules.
The mechanism of action for Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone involves its interaction with specific molecular targets within biochemical pathways. It may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of various proteins involved in metabolic processes. The exact targets depend on the context of its application, particularly in biological studies or medicinal chemistry .
While detailed physical properties such as density and boiling point are not extensively documented for Bis-OTBS-6-[(3-methyl-2-buten-1-yloxy]phenyl]ethanone, some general characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 464.79 g/mol |
| CAS Number | 1030601-61-6 |
These properties indicate that the compound is likely to exhibit moderate volatility due to the presence of multiple functional groups that can influence its physical state under various conditions .
Bis-OTBS-6-[(3-methyl-2-buten-1-yloxy]phenyl]ethanone has several notable applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: